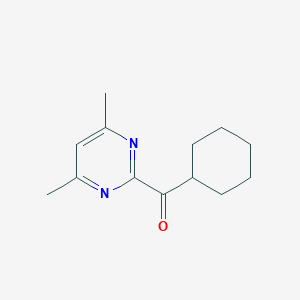
cyclohexyl(4,6-dimethyl-2-pyrimidinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cyclohexyl(4,6-dimethyl-2-pyrimidinyl)methanone is an organic compound with the molecular formula C13H18N2O It features a cyclohexyl group attached to a pyrimidine ring substituted with two methyl groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl(4,6-dimethyl-2-pyrimidinyl)methanone typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution with Methyl Groups: The 4 and 6 positions on the pyrimidine ring are substituted with methyl groups using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Cyclohexyl Group: The final step involves the Friedel-Crafts acylation of the substituted pyrimidine with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
cyclohexyl(4,6-dimethyl-2-pyrimidinyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cyclohexyl(4,6-dimethyl-2-pyrimidinyl)methanone exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological responses. The exact pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
cyclohexyl(4,6-dimethyl-2-pyrimidinyl)methanone can be compared with other ketones and pyrimidine derivatives:
Cyclohexyl(4-methyl-2-pyrimidinyl) ketone: Similar structure but with only one methyl group, potentially leading to different reactivity and applications.
Cyclohexyl(4,6-dimethyl-2-pyridinyl) ketone: A pyridine ring instead of pyrimidine, which may affect its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclohexyl and pyrimidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
cyclohexyl-(4,6-dimethylpyrimidin-2-yl)methanone |
InChI |
InChI=1S/C13H18N2O/c1-9-8-10(2)15-13(14-9)12(16)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3 |
InChI Key |
IFGXEBFMVJVIGO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C(=O)C2CCCCC2)C |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)C2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















